molecular formula C17H17BrN2O6 B4967170 2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide

2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No. B4967170
M. Wt: 425.2 g/mol
InChI Key: CNEIYASXWDBSGK-UHFFFAOYSA-N
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Description

2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as BAY 38-7271, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and survival. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide can induce apoptosis in cancer cells and inhibit their growth. It has also been found to have anti-inflammatory and antioxidant effects. In addition, it may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments is that it has been extensively studied and its biological activities are well understood. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways it targets. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases and other conditions. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves a multi-step process. The first step is the synthesis of 4-methyl-2-nitrophenol, which is achieved by the nitration of 4-methylphenol. The second step involves the reaction of 4-methyl-2-nitrophenol with 2-bromo-1,3-dimethoxybenzene in the presence of a base to form 2-bromo-3,4,5-trimethoxyphenol. The final step is the reaction of 2-bromo-3,4,5-trimethoxyphenol with benzoyl chloride in the presence of a base to form 2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide.

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O6/c1-9-5-6-11(12(7-9)20(22)23)19-17(21)10-8-13(24-2)15(25-3)16(26-4)14(10)18/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEIYASXWDBSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide

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